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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)propanol

Cat. No.: B051695

A Comprehensive Comparison of Spectroscopic Data for 3-(4-Hydroxyphenyl)propanol and
its Methoxy Derivative

This guide provides a detailed comparison of the spectroscopic data for 3-(4-
Hydroxyphenyl)propanol and its derivative, 3-(4-Methoxyphenyl)propanol. The information is
intended for researchers, scientists, and drug development professionals, offering a side-by-
side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-(4-Hydroxyphenyl)propanol
and 3-(4-Methoxyphenyl)propanol, facilitating a clear comparison of their structural features.

Table 1: *H NMR Data Comparison
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Chemical Coupling
Proton . e .
Compound . Shift (6 Multiplicity Constant (J  Integration
Assignment
ppm) Hz)
3-(4-
Hydroxyphen  Ar-H 6.7-7.1 m - 4H
yl)propanol
-CHz- (a to
2.62 t 7.5 2H
Ar)
-CHz- (B to ]
1.83 quint 7.5,6.3 2H
Ar)
-CH2-OH 3.65 t 6.3 2H
~5.0 (broad
Ar-OH s - 1H
s)
~2.0 (broad
-CH2-OH s - 1H
s)
3-(4-
Methoxyphen  Ar-H 6.8-7.2 m - 4H
yl)propanol[1]
-CHz- (a to
2.61 t 7.6 2H
Ar)
-CHz2- (B to )
1.84 quint 7.6,6.4 2H
Ar)
-CH2-OH 3.66 t 6.4 2H
-OCHs 3.79 s - 3H
~1.7 (broad
-CH2-OH ) s - 1H
s

Table 2: 3C NMR Data Comparison
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Compound Carbon Assignment Chemical Shift (6 ppm)
3-(4-
C-Ar (C-OH) 153.9
Hydroxyphenyl)propanol[2]
C-Ar (CH) 129.5
C-Ar (CH) 115.2
C-Ar (C-CH) 133.5
-CH2z- (a to Ar) 31.5
-CHz- (B to Ar) 34.2
-CH2-OH 62.0
3-(4-
C-Ar (C-OCHs) 158.0

Methoxyphenyl)propanol[1]

C-Ar (CH) 129.7
C-Ar (CH) 113.8
C-Ar (C-CHz) 133.8
-CH:- (a to Ar) 31.0
-CHz- (B to Ar) 34.3
-CH2-OH 62.2
-OCHs 55.2

Table 3: IR Data Comparison
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Compound Functional Group Absorption (cm~?) Intensity
3-(4-

Hydroxyphenyl)propa O-H (Alcohol) ~3350 (broad) Strong
nol

O-H (Phenol) ~3250 (broad) Strong

C-H (Aromatic) ~3020 Medium

C-H (Aliphatic) 2850-2950 Strong

C=C (Aromatic) ~1610, 1515 Medium

C-O (Alcohol) ~1050 Strong

C-O (Phenol) ~1230 Strong

3-(4-

Methoxyphenyl)propa  O-H (Alcohol) ~3340 (broad) Strong
nol[1]

C-H (Aromatic) ~3010 Medium

C-H (Aliphatic) 2830-2950 Strong

C=C (Aromatic) ~1612, 1512 Strong

C-O-C (Ether) ~1245 (asymmetric) Strong

~1035 (symmetric) Strong

C-O (Alcohol) ~1060 Strong

Table 4: Mass Spectrometry Data Comparison

Molecular lon (M*) m/z

Compound

Key Fragment lons (m/z)

3-(4-Hydroxyphenyl)propanol 152

134 ([M-H20]%), 107
(hydroxytropylium ion), 77
(phenyl ion)

3-(4-

166

Methoxyphenyl)propanol[1]

148 ([M-H20]*), 121
(methoxytropylium ion), 91, 77
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Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the
compounds discussed.

Spectroscopic Analysis Workflow

Sample Preparation
3-(4-Hydroxyphenyl)propanol
or Derivative

'

Dissolve in appropriate solvent
(e.g., CDCI3 for NMR, neat for IR

Arosc%lc An%(

/ Data Processing & Interpretation \
\ ConcLJsion /

Structure EIucndatlo
Data Comparlson

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCls; or dimethyl sulfoxide-de, DMSO-ds) in a
standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0O

ppm).

e 1H NMR Acquisition: Proton NMR spectra were acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds was used between
pulses.

e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans were typically required compared to *H NMR.

o Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed, and the
resulting spectrum was phase and baseline corrected. Chemical shifts are reported in parts
per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.[3]

o Sample Preparation:

o Neat (for liquids): A single drop of the liquid sample was placed directly onto the ATR
crystal.[4]

o Solid Film: A small amount of the solid sample was dissolved in a volatile solvent, and a
drop of the solution was placed on the ATR crystal. The solvent was allowed to evaporate,
leaving a thin film of the sample.

e Acquisition: The IR spectrum was recorded over the range of 4000-400 cm~1.[5] A
background spectrum of the clean ATR crystal was taken prior to the sample measurement
and automatically subtracted from the sample spectrum.
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o Data Processing: The resulting spectrum displays the percentage of transmittance or
absorbance as a function of wavenumber (cm~1).

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electron lonization (EI) or Electrospray lonization (ESI).[6][7]

o Sample Preparation: The sample was introduced into the mass spectrometer, often after
separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct
infusion, the sample was dissolved in a suitable volatile solvent to a concentration of
approximately 1 mg/mL and further diluted.[8]

e lonization:

o EI: Samples were bombarded with a high-energy electron beam, causing ionization and
extensive fragmentation. This is useful for structural elucidation of small, volatile
molecules.

o ESI: Samples in solution were sprayed into the source, creating charged droplets from
which ions are desolvated. This is a softer ionization technique, often leaving the
molecular ion intact.

o Data Acquisition and Processing: The instrument separates ions based on their mass-to-
charge ratio (m/z). The resulting mass spectrum plots the relative intensity of ions versus
their m/z value. The most intense peak is designated as the base peak with 100% relative
abundance.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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